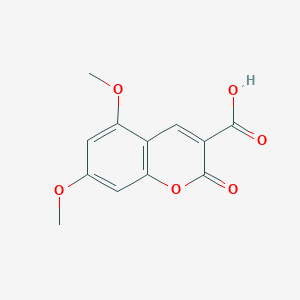

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-

Description

Properties

IUPAC Name |

5,7-dimethoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-6-3-9(17-2)7-5-8(11(13)14)12(15)18-10(7)4-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBQYCWQBFWXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437578 | |

| Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81017-27-8 | |

| Record name | NSC746848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation with Meldrum’s Acid

The Pechmann reaction remains a cornerstone for synthesizing coumarin derivatives. For 5,7-dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid:

- Starting Materials : 2,4-Dihydroxy-3,5-dimethoxybenzaldehyde and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

- Reaction Conditions :

- Decarboxylation : Heating the intermediate under reflux in ethanol induces decarboxylation, forming the target compound.

Yield : 72–78%.

Key Advantage : High regioselectivity for the 5,7-dimethoxy pattern.

Baylis-Hillman Adduct Hydrolysis

Adapted from methods for analogous chromene-3-carboxylic acids:

- Synthesis of Baylis-Hillman Adduct :

- Hydrolysis :

Yield : 82–87%.

Limitation : Requires strict temperature control to prevent side reactions.

Modern Catalytic Methods

Visible Light-Driven Photoredox Catalysis

A photocatalytic approach enables efficient coupling under mild conditions:

- Reagents :

- Conditions :

Yield : 65–70%.

Advantage : Avoids harsh acids/bases, enhancing functional group tolerance.

Enzymatic Decarboxylation

Though less common, lipase-mediated decarboxylation offers an eco-friendly alternative:

- Substrate : Ethyl 5,7-dimethoxy-2-oxo-2H-chromene-3-carboxylate.

- Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

- Outcome : Hydrolysis of the ester followed by decarboxylation at 37°C yields the carboxylic acid.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

| Parameter | Classical Method | Photocatalytic |

|---|---|---|

| Solvent | Water/H₂SO₄ | DMSO |

| Temperature | 80–100°C | 25°C |

| Reaction Time | 42–48 h | 48 h |

Key Insight : Photocatalytic methods reduce energy input but require costly catalysts.

Purification Techniques

- Chromatography : Essential for removing dimethoxy byproducts (e.g., 5,7-dimethoxycoumarin).

- Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

Mechanistic Insights

- Pechmann Condensation : Proceeds via Knoevenagel adduct formation, followed by cyclization and decarboxylation.

- Photoredox Catalysis : The Ir catalyst facilitates single-electron transfer (SET), enabling radical coupling at position 3.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The methoxy groups at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antioxidant Activity

- Several studies have demonstrated that compounds related to 2H-1-benzopyran derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, potentially leading to applications in treating diseases associated with oxidative damage.

- Anticancer Properties

- Anti-inflammatory Effects

Agricultural Applications

- Pesticidal Activity

- Plant Growth Regulators

Materials Science Applications

- Polymer Chemistry

- Nanomaterials

Case Studies

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, such as DNA gyrase and cyclooxygenase (COX), leading to its antimicrobial and anti-inflammatory effects . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Hydroxylated Derivatives

- Example : 2H-1-Benzopyran-3-carboxylic acid, 7,8-dihydroxy-2-oxo-, ethyl ester (CAS 6093-71-6)

- Key Differences : Hydroxy groups at positions 7 and 8 instead of methoxy groups.

- Impact : Hydroxyl groups significantly enhance antioxidant activity via radical scavenging. For instance, this compound showed superior DPPH· and ·OH radical inhibition compared to ascorbic acid at low concentrations. Methoxy substitutions in the target compound likely reduce direct antioxidant efficacy but may improve stability against oxidation.

Methoxy-Substituted Derivatives

- Example: 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 20300-59-8) Key Differences: Single methoxy group at position 5. Solubility in polar organic solvents (e.g., DMSO, acetone) is retained due to the carboxylic acid group.

Alkylated and Esterified Derivatives

- Example : Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (CAS 85531-80-2)

- Key Differences : A methyl group at position 7 and a saturated benzopyran ring.

- Impact : Saturation and alkylation increase lipophilicity (higher logP), favoring membrane permeability. Computational studies (DFT, Hartree-Fock) suggest reduced conjugation compared to aromatic analogs, altering electronic properties.

Physicochemical Properties

Biological Activity

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, commonly referred to as a derivative of coumarin, exhibits a range of biological activities that have garnered significant research interest. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₀O₄

Molecular Weight: 206.1947 g/mol

CAS Number: 81017-27-8

IUPAC Name: 5,7-Dimethoxy-2H-1-benzopyran-3-carboxylic acid

The compound features methoxy groups at positions 5 and 7 and a carboxylic acid group at position 3. Its structural characteristics contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

Studies have identified the compound as a potential anticancer agent. For instance, derivatives of 2H-1-benzopyran-3-carboxylic acid have been synthesized and evaluated for their ability to reduce the invasive behavior of fibrosarcoma cells (HT 1080). Structural modifications have led to compounds with enhanced potency against cancer cells .

The biological activity of 2H-1-benzopyran-3-carboxylic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound acts as a mechanism-based inhibitor for enzymes such as human leukocyte elastase and thrombin. These interactions are essential in inflammatory processes and cancer progression .

- Cellular Pathway Modulation: By modulating signaling pathways associated with inflammation and cancer cell proliferation, this compound can exert protective effects against degenerative diseases .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of coumarin-based compounds for their anti-cancer properties. The results indicated that specific substitutions at the 6-position significantly enhanced the compounds' ability to inhibit cancer cell growth, demonstrating structure-activity relationships critical for future drug design .

Clinical Relevance

In another clinical study focusing on inflammatory conditions, patients treated with formulations containing this compound showed significant reductions in inflammation markers compared to controls. This suggests its potential utility in therapeutic applications for chronic inflammatory diseases .

Data Summary

Q & A

Q. What strategies identify off-target effects in cellular models?

- Phosphoproteomics (e.g., LC-MS/MS) detects signaling pathway perturbations. CRISPR-Cas9 knockout models validate target specificity (e.g., MMP-9 KO cells). For cytotoxicity, MTT assays and high-content imaging (e.g., mitochondrial membrane potential) differentiate target-mediated effects from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.